(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate
Description
(R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate is a chiral amino ester derivative with a molecular formula of C₁₄H₂₀ClNO₃. Its structure features a tert-butyl ester group, a primary amine at the α-position, and a substituted phenyl ring containing both chloro (Cl) and methoxy (OCH₃) groups at the 3- and 4-positions, respectively. This compound is cataloged under CAS 848044-18-8 and is synthesized via stereoselective methods to preserve the (R)-configuration, which is critical for applications in pharmaceuticals or asymmetric catalysis . The tert-butyl group enhances steric protection of the ester moiety, improving stability during synthetic processes. Its purity is typically reported as 95% in commercial sources, as noted in the Combi-Blocks catalog .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(3-chloro-4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-13(17)11(16)8-9-5-6-12(18-4)10(15)7-9/h5-7,11H,8,16H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCASFGCLDBBSC-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1)OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC(=C(C=C1)OC)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Target Compound
- Substituents : 3-chloro-4-methoxyphenyl group.
- Key Features : The chloro and methoxy groups confer electronic modulation (electron-withdrawing and electron-donating effects, respectively), influencing reactivity in cross-coupling or nucleophilic substitution reactions. The tert-butyl ester enhances solubility in organic solvents.
Comparators
tert-Butyl 5-amino-2-chlorobenzoate (CAS 1179133-92-6) Substituents: Amino and chloro groups on a benzoate scaffold. Contrast: The absence of a methoxy group and the direct attachment of the amino group to the aromatic ring may limit steric hindrance compared to the target compound. This structure is more suited for electrophilic aromatic substitution .
tert-Butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate (CAS 266368-58-5) Substituents: Chlorophenoxy and benzyl carbamate groups. Contrast: The carbamate group introduces hydrolytic instability under acidic/basic conditions, unlike the stable tert-butyl ester in the target compound. The phenoxy linker may enhance flexibility in drug design .
tert-Butyl 4-(4-amino-2-chlorophenoxy)piperidine-1-carboxylate (CAS 337519-87-6) Substituents: Piperidine ring with chlorophenoxy and amino groups. Contrast: The piperidine moiety introduces basicity and conformational rigidity, which could affect binding affinity in biological targets compared to the linear propanoate chain in the target compound .
Purity and Commercial Availability
All compounds listed in Table 1 are available at 95% purity, suggesting standardized synthetic protocols. However, the target compound’s unique chloro-methoxy substitution may contribute to higher production costs due to regioselective functionalization requirements.
Table 1: Structural Comparison of Tert-Butyl Derivatives
| Compound Name (CAS) | Molecular Formula* | Key Substituents | Purity |
|---|---|---|---|
| (R)-tert-Butyl 2-amino-3-(3-chloro-4-methoxyphenyl)propanoate (848044-18-8) | C₁₄H₂₀ClNO₃ | 3-Cl, 4-OCH₃, propanoate ester | 95% |
| tert-Butyl 5-amino-2-chlorobenzoate (1179133-92-6) | C₁₁H₁₄ClNO₂ | 5-NH₂, 2-Cl, benzoate ester | 95% |
| tert-Butyl[3-(2-amino-5-chlorophenoxy)benzyl]carbamate (266368-58-5) | C₁₉H₂₂ClN₂O₃ | 2-NH₂-5-Cl-phenoxy, carbamate | 95% |
| tert-Butyl 4-(4-amino-2-chlorophenoxy)piperidine-1-carboxylate (337519-87-6) | C₁₇H₂₄ClN₂O₃ | 4-NH₂-2-Cl-phenoxy, piperidine | 95% |
*Molecular formulas estimated based on structural data.
Research Implications
In contrast, piperidine-containing analogs (e.g., CAS 337519-87-6) may target ion channels due to their basic nitrogen . Further studies are needed to correlate substituent patterns with biological activity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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